![molecular formula C23H28N4O3 B5558330 8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

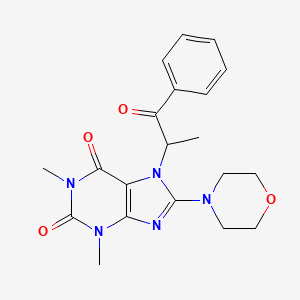

The compound belongs to a class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for various pharmacological activities. The specific structure of this compound involves a combination of pyrimidinyl and phenylpropyl groups, contributing to its unique properties.

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones typically involves the preparation of substituted compounds through reactions like Michael addition or condensation reactions. For instance, Caroon et al. (1981) synthesized a series of such compounds for antihypertensive activity screening (Caroon et al., 1981).

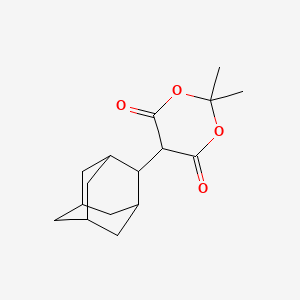

Molecular Structure Analysis

The molecular structure is characterized by a spiro configuration which combines a cyclohexane ring and a dioxane ring. The presence of the pyrimidinyl and phenylpropyl groups affects the compound's interaction with biological targets. Wang et al. (2011) detailed the crystal structure of a related compound, highlighting the planar and chair conformations of its constituent rings (Wang et al., 2011).

Chemical Reactions and Properties

Compounds in this class can undergo various chemical reactions, including Michael addition and cyclization reactions. Their reactivity is influenced by the substituents on the spiro framework and the electronic properties of the pyrimidinyl group.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the spiro configuration and the nature of the substituents. The crystalline structure and specific conformations can be determined using techniques like X-ray diffraction, as demonstrated in related compounds (Wang et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibit potential as antihypertensive agents. Studies conducted on spontaneous hypertensive rats highlighted certain compounds within this family as effective in lowering blood pressure through alpha-adrenergic blockade, with specific emphasis on alpha 1 and alpha 2-adrenoceptor antagonism. These findings suggest their utility in managing hypertension through targeted adrenergic receptor modulation (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

Novel derivatives have demonstrated significant neuroprotective effects, including inhibition of calcium uptake into cerebrocortical synaptosomes and protection against brain edema induced by triethyltin chloride (TET). Furthermore, some compounds have shown promising results in preventing learning and memory deficits induced by various agents, suggesting their application in addressing cognitive impairments and neurological conditions (Tóth et al., 1997).

Anticancer and Antidiabetic Properties

Research into spirothiazolidine analogs, including derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, has uncovered compounds with significant anticancer and antidiabetic activities. Some of these compounds have demonstrated higher efficacy than standard drugs in inhibiting human breast and liver carcinoma cell lines, as well as potent inhibitory effects on alpha-amylase and alpha-glucosidase, marking them as potential treatments for cancer and diabetes (Flefel et al., 2019).

Eigenschaften

IUPAC Name |

8-(2-ethylpyrimidine-5-carbonyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-3-20-24-13-19(14-25-20)21(28)26-11-9-23(10-12-26)16-27(22(29)30-23)15-17(2)18-7-5-4-6-8-18/h4-8,13-14,17H,3,9-12,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUWQIGYBUGDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)

![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)